molecular formula C9H7N5 B8593455 6-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-18-3

6-Methyltetrazolo[1,5-a]quinoxaline

Cat. No.: B8593455
CAS No.: 61148-18-3
M. Wt: 185.19 g/mol
InChI Key: LVNMLVBGFGQXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyltetrazolo[1,5-a]quinoxaline (CAS 61546-99-4) is a versatile nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This derivative belongs to the quinoxaline family, known for a wide spectrum of biological activities. Its core structure serves as a key precursor for synthesizing more complex heterocyclic systems, such as 1,2,3-triazoloquinoxalines, via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a valuable reaction for creating novel chemical libraries . Research into tetrazolo[1,5-a]quinoxaline analogs has demonstrated promising anticancer activity , with certain derivatives exhibiting potent inhibitory effects against various tumor cell lines, outperforming reference drugs like doxorubicin in some studies, while remaining non-cytotoxic to normal cells . Furthermore, these compounds frequently show potent antimicrobial properties, exhibiting high degrees of inhibition against both Gram-positive and Gram-negative bacteria, positioning them as promising scaffolds for developing dual-acting therapeutic agents . The compound is also a valuable building block for investigating denitrogenative annulation reactions, which can lead to imidazoloquinoxaline derivatives, another pharmaceutically relevant scaffold . This product is intended for research and development purposes in chemical synthesis and biological screening. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61148-18-3

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

6-methyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H7N5/c1-6-3-2-4-7-9(6)10-5-8-11-12-13-14(7)8/h2-5H,1H3

InChI Key

LVNMLVBGFGQXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=NN=N3)C=N2

Origin of Product

United States

Chemical Reactivity and Derivatization of Tetrazolo 1,5 a Quinoxaline Systems

Annulation Reactions and Fused Ring System Formation

Annulation reactions are a key strategy for extending the quinoxaline (B1680401) core, leading to complex polycyclic frameworks.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction used to synthesize 1,2,3-triazoles. nih.govrsc.org In the context of tetrazolo[1,5-a]quinoxalines, this reaction proceeds through the in-situ formation of a quinoxaline-azide intermediate, which then undergoes a [3+2] cycloaddition with a terminal alkyne. nih.govbeilstein-archives.org

The reaction of tetrazolo[1,5-a]quinoxaline (B8696438) with various terminal alkynes is typically catalyzed by a copper(I) source, such as copper(I) triflate, at elevated temperatures in a solvent like dry toluene. nih.gov The addition of a base, such as N,N-diisopropylethylamine (DIPEA), can lead to faster conversions and slightly improved yields for unsubstituted tetrazolo[1,5-a]quinoxalines. nih.gov However, for substituted tetrazolo[1,5-a]quinoxalines, the reaction often yields better results in the absence of a base. nih.gov

The nature of the substituent at the 4-position of the quinoxaline ring significantly influences the reaction outcome. nih.gov Substituents with electron-donating properties or a positive mesomeric effect, like methyl and methoxy (B1213986) groups, tend to favor the formation of the 1,2,3-triazoloquinoxaline product. nih.gov This methodology has been employed to create a library of 1,2,3-triazole-substituted quinoxalines. nih.govd-nb.info

Table 1: Reaction of Substituted Tetrazolo[1,5-a]quinoxalines with Hexyne under CuAAC Conditions nih.gov

Substituent (R)Triazole Product Yield (%)Imidazole (B134444) Product Yield (%)
-H85-
-CH₃58-
-OCH₃49-
-iPr-42
-Ph-49

A significant competing pathway to the CuAAC reaction is the denitrogenative annulation, which leads to the formation of imidazo[1,2-a]quinoxalines rather than triazoloquinoxalines. nih.govd-nb.info This reaction becomes prominent under specific conditions, particularly with changes in alkyne concentration and the steric properties of substituents on the quinoxaline core. nih.govresearchgate.net

When the substituent at the 4-position of the tetrazolo[1,5-a]quinoxaline has increased steric bulk, such as an isopropyl group, the formation of the imidazole product is favored over the triazole. nih.gov This suggests that steric hindrance can alter the reaction pathway from the typical CuAAC cycloaddition to a denitrogenative process, which involves the loss of a nitrogen molecule (N₂) and subsequent ring formation. nih.gov This competing reaction has been identified as a key factor in the synthesis of diverse quinoxaline derivatives. nih.govnih.gov

Imidazo[1,2-a]quinoxalines are synthesized directly from tetrazolo[1,5-a]quinoxalines through the aforementioned denitrogenative annulation pathway. nih.govbeilstein-journals.org This provides an alternative route to these valuable heterocyclic compounds, which have been investigated for various biological activities. nih.gov While iron porphyrin catalysts have been reported for this transformation, it can also occur under typical CuAAC conditions, especially with sterically demanding substituents. nih.govbeilstein-journals.org

Furthermore, more complex fused systems like triazoloimidazoquinoxalines (TIQs) can be synthesized. nih.govd-nb.info When bis(tetrazolo)[1,5-a:5',1'-c]quinoxaline is reacted with alkynes under copper(I) triflate catalysis, both CuAAC and denitrogenative annulation occur concurrently within the same molecule. nih.gov This parallel reaction sequence results in the formation of the novel triazoloimidazoquinoxaline (TIQ) structure, a compound class not previously described in the literature. nih.govd-nb.info

Substitution and Functionalization of the Tetrazolo[1,5-a]quinoxaline Core

Beyond annulation reactions, the core structure can be functionalized through substitution reactions, allowing for the introduction of various chemical moieties.

The methyl group at the 4-position of 4-methyltetrazolo[1,5-a]quinoxaline (B14595862) is reactive and can undergo condensation reactions. nih.gov Specifically, it reacts with various aromatic aldehydes to furnish 4-styryltetrazolo[1,5-a]quinoxalines. nih.gov This reaction effectively extends the conjugation of the heterocyclic system by introducing a styryl group, which consists of a vinyl group attached to a phenyl ring. nih.gov These styryl derivatives have been synthesized and investigated for their potential anticonvulsant properties. nih.gov

During the investigation of CuAAC and denitrogenative annulation reactions of substituted tetrazolo[1,5-a]quinoxalines, a notable side reaction is the denitrogenative reduction to form quinoxaline-2-amines. nih.gov This pathway represents another fate of the tetrazoloquinoxaline starting material, where the tetrazole ring is opened with the loss of nitrogen, followed by a reduction that results in an amino group at the 2-position of the quinoxaline core. nih.gov This side reaction competes with the desired cycloaddition and annulation pathways and its prevalence can depend on the specific substrate and reaction conditions employed. nih.gov

Tautomeric Equilibria in Tetrazolo[1,5-a]quinoxaline Derivatives (e.g., with azido (B1232118) derivatives)

The phenomenon of tautomerism is a significant feature in the chemistry of tetrazolo[1,5-a]quinoxaline systems. Specifically, these compounds can exist in a valence tautomeric equilibrium with their corresponding 2-azidoquinoxaline (B6189031) isomers. This equilibrium involves the reversible ring-opening of the tetrazole ring to form an azido group. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the quinoxaline ring, the solvent, and the temperature.

In the case of 6-methyltetrazolo[1,5-a]quinoxaline, it coexists with its tautomeric form, 7-methyl-4-azidoquinoxaline. The presence of the electron-donating methyl group on the quinoxaline ring can influence the relative stability of the two tautomers. Research on related substituted tetrazolo[1,5-a]quinoxalines indicates that electron-donating groups tend to favor the closed tetrazole form. nih.gov

The existence of this tautomeric equilibrium is supported by spectroscopic evidence. In the infrared (IR) spectrum, the presence of the azido tautomer is confirmed by a characteristic absorption band for the N₃ group, typically appearing around 2100-2250 cm⁻¹. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence for the presence of both tautomers in solution, with distinct sets of signals corresponding to the protons and carbons of each isomer.

The tautomeric equilibrium is not static and can be shifted. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, even if the tetrazole form is predominant, the reaction can proceed through the less abundant azido tautomer. As the azido form is consumed in the reaction, the equilibrium shifts to replenish it, eventually leading to the complete conversion of the starting material. nih.gov This demonstrates that the tetrazolo[1,5-a]quinoxaline can serve as a precursor to the corresponding quinoxaline-azide in chemical reactions.

The table below summarizes the key aspects of the tautomeric equilibrium for this compound.

TautomerChemical StructureMethod of ObservationKey Spectroscopic Features
This compoundNMR SpectroscopyDistinct signals for the fused tetrazole ring system.
7-Methyl-4-azidoquinoxalineIR Spectroscopy, NMR SpectroscopyCharacteristic N₃ stretching band (~2100-2250 cm⁻¹). Distinct signals for the azido-substituted quinoxaline ring.

Advanced Structural Analysis and Computational Studies

Spectroscopic Characterization Methodologies for Fused Heterocycles

The structural confirmation of tetrazolo[1,5-a]quinoxaline (B8696438) derivatives is rigorously established through a suite of spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: A key indicator in the IR spectra of tetrazolo[1,5-a]quinoxalines is the absence of the characteristic stretching vibration band for an azido (B1232118) group, which would typically appear between 2000 and 2200 cm⁻¹. iau.ir This absence confirms the successful cyclization of the azide (B81097) to form the fused tetrazole ring. iau.ir For instance, in the synthesis of 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline, the IR spectrum showed bands at 2900 and 2940 cm⁻¹, while for 4-(Piperidin-1-yl)tetrazolo[1,5-a]quinoxaline, bands appeared at 2930 and 2970 cm⁻¹. iau.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in determining the precise arrangement of atoms. In ¹H NMR spectra of tetrazolo[1,5-a]quinoxaline derivatives, a signal around δ 8.5 ppm is characteristic of the proton at position 9. iau.ir This significant downfield shift is attributed to the anisotropic effects of both the benzene (B151609) and tetrazole rings. iau.ir For example, the ¹H NMR spectrum of the parent tetrazolo[1,5-a]quinoxaline in CDCl₃ shows a singlet at δ 9.57 ppm for the proton at position 5, and a multiplet between δ 7.86-8.31 ppm for the aromatic protons. beilstein-journals.org The structure of derivatives of aziridinotetrazoloquinoxaline has been confirmed using both ¹H and ¹³C NMR spectroscopy. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass with a high degree of accuracy. beilstein-journals.org For instance, the mass spectrum of 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline shows a molecular ion peak at m/z 256. iau.ir In the case of chloro-substituted intermediates, the mass spectra exhibit characteristic M and M+2 molecular ion peaks in a 3:1 ratio, confirming the presence of a chlorine atom. iau.ir

Spectroscopic Data for Tetrazolo[1,5-a]quinoxaline Derivatives
Compound ¹H NMR (CDCl₃, ppm)
tetrazolo[1,5-a]quinoxaline9.57 (s, 1H), 8.31-8.26 (m, 1H), 8.21-8.16 (m, 1H), 8.04-7.98 (m, 1H), 7.90-7.84 (m, 1H)
4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline8.55 (dd, 1H), 8.0-8.2 (m, 3H), 3.8 (m, 8H)
4-(Pyrrolidin-1-yl)tetrazolo[1,5-a]quinoxaline8.55 (dd, 1H), 8.0-8.2 (m, 3H), 3.9 (t, 4H), 1.7 (t, 4H)
4-(Piperidin-1-yl)tetrazolo[1,5-a]quinoxaline8.55 (dd, 1H), 8.0-8.2 (m, 3H), 3.9 (t, 4H), 1.7 (t, 4H)
1-Methyl-4-(morpholino) iau.irbeilstein-journals.orgrsc.orgtriazolo[4,3-a]quinoxaline8.15 (dd, 2H), 7.96 (dd, 2H), 3.91 (t, 4H), 3.65 (t, 4H), 2.41 (s, 3H)
1-Methyl-4-(pyrrolidino) iau.irbeilstein-journals.orgrsc.orgtriazolo[4,3-a]quinoxaline8.15 (dd, 2H), 7.96 (dd, 2H), 3.62 (t, 4H), 2.41 (s, 3H), 2.05 (t, 4H)
1-Ethyl-4-(morpholino) iau.irbeilstein-journals.orgrsc.orgtriazolo[4,3-a]quinoxaline8.15 (dd, 2H), 7.96 (dd, 2H), 3.91 (t, 4H), 3.65 (t, 4H), 2.75 (q, 2H), 1.02 (t, 3H)
1-Ethyl-4-(piperidino) iau.irbeilstein-journals.orgrsc.orgtriazolo[4,3-a]quinoxaline8.15 (dd, 2H), 7.96 (dd, 2H), 3.62 (t, 4H), 2.75 (q, 2H), 2.05 (t, 4H), 1.02 (t, 3H)

Theoretical Investigations of Tetrazolo[1,5-a]quinoxaline and Related Structures

Computational chemistry offers powerful tools to complement experimental findings, providing a deeper understanding of the molecular and electronic properties of tetrazolo[1,5-a]quinoxalines.

DFT calculations are instrumental in probing the electronic structure, stability, and reactivity of these fused heterocyclic systems. Although specific DFT studies on 6-Methyltetrazolo[1,5-a]quinoxaline are not widely reported, research on related quinoxaline (B1680401) derivatives provides valuable insights. For instance, DFT has been used to study the electronic properties of pyrazolo[1,5-a]quinoxalin-4-one derivatives, which are also inhibitors of monoamine oxidases. nih.gov Such calculations can predict molecular orbital energies, charge distributions, and reactivity indices, which are crucial for understanding their chemical behavior.

Molecular dynamics simulations are employed to study the dynamic behavior and intermolecular interactions of molecules over time. For quinoxaline derivatives, MD simulations have been used to investigate their interactions with biological targets. For example, simulations have been performed on quinoxaline 1,4-di-N-oxide derivatives to understand their inhibitory potential against enzymes from various parasites. utrgv.edu These simulations can reveal how molecules like this compound might interact with other molecules or biological receptors, providing insights into their potential applications.

Computational methods are also vital for elucidating reaction mechanisms. The formation of tetrazolo[1,5-a]quinoxalines and their subsequent reactions, such as the denitrogenative annulation to form imidazo[1,2-a]quinoxalines, are complex processes. nih.gov Studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions of tetrazolo[1,5-a]quinoxalines have shown a competition between the formation of 1,2,3-triazoloquinoxalines and imidazo[1,2-a]quinoxalines. nih.govd-nb.info The product ratio in these reactions is dependent on factors like alkyne concentration and substituents on the quinoxaline ring. nih.govnih.govresearchgate.net Computational modeling can help to map the potential energy surfaces of these reactions, identify transition states, and explain the observed product distributions. nih.gov

Conformational Analysis and Stereochemical Considerations within the Fused Ring System

The fused ring system of tetrazolo[1,5-a]quinoxaline is largely planar. However, the introduction of substituents can lead to specific conformational preferences and stereochemical outcomes. For example, in the reaction of tetrazolo[1,5-a]quinoxaline 5-oxide with certain carbanions, derivatives of aziridinotetrazoloquinoxaline are formed as a racemic mixture. rsc.org X-ray diffraction studies on one such product revealed the trans configuration of the hydrogen atom and the methyl group on the aziridine (B145994) ring, providing precise bond lengths and angles. rsc.org This highlights the importance of stereochemical analysis in understanding the three-dimensional structure of these complex molecules.

Biological Applications and Structure Activity Relationships of Tetrazolo 1,5 a Quinoxaline Derivatives

Antimicrobial Activities of Tetrazolo[1,5-a]quinoxaline (B8696438) Derivatives

Derivatives of tetrazolo[1,5-a]quinoxaline have been shown to possess a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and algicidal properties. nih.gov This has led to their investigation as potential alternatives to existing antimicrobial agents, particularly in the face of rising drug resistance.

Antibacterial Efficacy and Spectrum of Activity

Studies have revealed that tetrazolo[1,5-a]quinoxaline derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Research indicates that these compounds can be as effective, and in some cases more so, than commercially available antibiotics. For instance, certain derivatives have shown potent activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antibacterial action is often attributed to the unique fused ring structure which can interact with various bacterial targets. nih.govnih.gov

Antifungal Efficacy and Spectrum of Activity

In addition to their antibacterial properties, tetrazolo[1,5-a]quinoxaline derivatives have also demonstrated notable antifungal activity. nih.govbeilstein-archives.org They have been tested against various fungal strains, including Aspergillus niger and Candida albicans, showing moderate to good inhibitory effects. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the quinoxaline (B1680401) ring play a crucial role in determining the antifungal potency.

Algicidal Properties

Certain tetrazolo[1,5-a]quinoxaline derivatives have also been reported to possess algicidal properties. nih.gov This suggests their potential application in controlling harmful algal blooms, which pose a significant threat to aquatic ecosystems and human health. Further research is needed to fully elucidate the mechanism of their algicidal action and to develop environmentally safe applications.

Anticancer and Antitumor Potential of Fused Quinoxaline Systems

Fused quinoxaline systems, including tetrazolo[1,5-a]quinoxalines, have emerged as a promising class of anticancer agents. nih.govnih.gov Their planar structure allows them to intercalate with DNA, leading to the inhibition of cancer cell proliferation.

Research has shown that certain tetrazolo[1,5-a]quinoxaline derivatives exhibit high inhibitory effects against various tumor cell lines, in some cases surpassing the efficacy of established anticancer drugs like doxorubicin. nih.gov A significant advantage of these compounds is their selective cytotoxicity towards cancer cells, with minimal impact on normal, healthy cells. nih.gov For example, some derivatives have shown IC50 values greater than 100 μg/mL for normal cells, indicating low toxicity. nih.gov The anticancer activity of these compounds is a key area of ongoing research, with a focus on optimizing their structure to enhance potency and selectivity. researchgate.net

Modulation of Biological Targets and Pathways

The biological effects of tetrazolo[1,5-a]quinoxaline derivatives are mediated through their interaction with specific molecular targets and signaling pathways. One of the most significant of these is their ability to act as antagonists at adenosine (B11128) receptors.

Adenosine Receptor Antagonism by Tetrazolo[1,5-a]quinoxaline Derivatives

Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. unicam.itsemanticscholar.org Tetrazolo[1,5-a]quinoxaline derivatives have been identified as potent antagonists of these receptors. nih.govcyberleninka.ru

The binding affinity of these compounds for adenosine receptors is influenced by the substitution pattern on the quinoxaline ring. For example, alkylation of the 4-amino group can lead to potent A1 receptor antagonists. nih.gov Similarly, the introduction of specific substituents at other positions can enhance affinity and selectivity for different adenosine receptor subtypes. unicam.itnih.gov This makes them valuable tools for studying the role of adenosine signaling and for the development of drugs targeting adenosine receptor-mediated diseases.

Anticonvulsant Activity of Derived Compounds

The quinoxaline nucleus is a recognized pharmacophore in the development of anticonvulsant agents. Research into derivatives has shown that these compounds can exhibit significant efficacy in preclinical seizure models. While specific data on 6-Methyltetrazolo[1,5-a]quinoxaline is limited, studies on structurally related quinoxaline derivatives provide strong evidence for their potential as anticonvulsants.

One line of investigation has focused on designing quinoxaline derivatives as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. sci-hub.senih.gov For instance, a series of novel sci-hub.senih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one derivatives, which are structurally related to the tetrazolo[1,5-a]quinoxaline system, have been synthesized and evaluated. sci-hub.se These compounds were tested in the pentylenetetrazole (PTZ)-induced seizure model, a standard screening method for potential antiepileptic drugs. sci-hub.senih.gov

Several of these derivatives demonstrated promising anticonvulsant activity, with some compounds showing effective dose (ED₅₀) values comparable to or better than existing drugs. sci-hub.senih.gov The results from these studies underscore the potential of the broader quinoxaline-based heterocyclic systems in the search for new and more effective treatments for epilepsy. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinoxaline Derivatives

Compound ID Structure Seizure Model ED₅₀ (mg/kg) Reference
28 N-(4-chlorophenyl)-2-(4-oxo-1-phenyl-4,5-dihydro- sci-hub.senih.govresearchgate.nettriazolo[4,3-a]quinoxalin-2-yl)acetamide PTZ-induced 23.02 sci-hub.senih.gov
33 2-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro- sci-hub.senih.govresearchgate.nettriazolo[4,3-a]quinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide PTZ-induced 23.86 sci-hub.senih.gov

| Perampanel | Reference Drug | PTZ-induced | Not specified | sci-hub.senih.gov |

This table is interactive. You can sort and filter the data.

Other Pharmacological Relevance of Quinoxaline-Tetrazole Hybrids (e.g., anti-inflammatory, analgesic)

Beyond their effects on the central nervous system, quinoxaline-tetrazole hybrids have been investigated for other significant pharmacological activities, notably as anti-inflammatory and analgesic agents. The fusion of the quinoxaline and tetrazole rings creates a unique chemical scaffold that has shown promise in modulating inflammatory processes.

Derivatives of tetrazolo[1,5-a]quinoline, a closely related structural analog, have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Some of these compounds, which feature various heterocyclic moieties at the 4-position, proved to possess potent anti-inflammatory activity in preclinical models. nih.gov

Furthermore, the value of this hybrid structure is highlighted by the existence of marketed drugs. Proquazone, a quinazoline-based non-steroidal anti-inflammatory drug (NSAID), and its fluoro-substituted derivative Fluproquazone, are used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Another pertinent example is a marketed tetrazolo quinazoline (B50416) derivative that functions by inhibiting histamine (B1213489) receptors to treat inflammatory, autoimmune, and allergic diseases. mdpi.com These examples strongly suggest that the tetrazolo[1,5-a]quinoxaline framework is a promising starting point for the development of new anti-inflammatory and analgesic drugs. mdpi.combiomedpharmajournal.org

Structure-Activity Relationship (SAR) Studies on Tetrazolo[1,5-a]quinoxaline Analogs

Impact of Substituent Effects on Biological Efficacy

The biological activity of tetrazolo[1,5-a]quinoxaline analogs is profoundly influenced by the nature and position of substituents on the quinoxaline ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. While direct biological SAR data for a wide range of these specific analogs is emerging, valuable insights can be drawn from their chemical reactivity and from SAR studies of related compounds.

The synthesis of compound libraries starting from substituted tetrazolo[1,5-a]quinoxalines provides an indirect measure of how substituents affect the molecule's electronic and steric properties, which in turn govern biological interactions. nih.gov For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the electronic properties of substituents on the pyrazine (B50134) ring of the tetrazolo[1,5-a]quinoxaline play a critical role. beilstein-archives.org

Electron-donating groups (e.g., methyl, methoxy) tend to favor the formation of the expected triazole product. beilstein-archives.org

Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) can lead to the formation of an alternative imidazole (B134444) product through denitrogenative annulation, a competing reaction pathway. beilstein-archives.org

This differential reactivity highlights how substituents modulate the electron density and stability of intermediates, a principle that directly translates to how these molecules interact with biological targets. nih.gov For instance, in a study on related 1,2,4-triazolo[1,5-a]quinoxalines, substitutions were key to modulating affinity for the benzodiazepine (B76468) receptor. nih.gov

Table 2: Effect of Substituents on the Reaction of Substituted Tetrazolo[1,5-a]quinoxalines

Substituent (R) Electronic Effect Preferred Product Reference
Methyl (CH₃) Electron-donating Triazole beilstein-archives.org
Methoxy (B1213986) (OCH₃) Electron-donating Triazole beilstein-archives.org
Trifluoromethyl (CF₃) Electron-withdrawing Imidazole beilstein-archives.org
Chlorine (Cl) Electron-withdrawing Imidazole beilstein-archives.org

| Isopropyl | Steric hindrance | Imidazole | beilstein-archives.org |

This table is interactive. You can sort and filter the data.

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a critical step in understanding how a molecule interacts with its biological target and in designing more potent and selective drugs. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For anticonvulsant activity, a commonly accepted pharmacophore model includes an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.netnih.gov In the case of quinoxaline derivatives acting as AMPA receptor antagonists, docking studies have provided specific insights. The models suggest that the quinoxaline scaffold can form key interactions within the receptor's binding site, such as hydrogen bonds and hydrophobic interactions, which are crucial for their antagonistic effect. sci-hub.senih.gov

For anti-inflammatory applications, pharmacophore mapping of related pyrazolo[1,5-a]quinazolines predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs) like JNK3, ERK2, and p38α. nih.gov Molecular modeling confirmed that these compounds could indeed bind effectively to these kinases, identifying key residues important for the interaction. nih.gov This suggests that tetrazolo[1,5-a]quinoxaline analogs could achieve their anti-inflammatory effects by targeting similar signaling pathways, and a relevant pharmacophore would likely include features complementary to the ATP-binding site of these kinases.

Development of Compound Libraries for Biological Screening and Drug Discovery

The development of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. The tetrazolo[1,5-a]quinoxaline scaffold is an excellent starting point for generating structurally diverse libraries.

Researchers have successfully synthesized a small library of 1,2,3-triazoloquinoxalines by reacting various substituted tetrazolo[1,5-a]quinoxalines with a range of alkynes. nih.gov This approach, utilizing the CuAAC "click reaction," allows for the rapid generation of a multitude of new chemical entities with diverse functionalities. nih.govbeilstein-archives.org By varying both the substituents on the initial quinoxaline core and the alkyne coupling partner, a wide chemical space can be explored efficiently. nih.govbeilstein-journals.org

Similarly, a library of 80 pyrazolo[1,5-a]quinazoline compounds and their derivatives was synthesized to screen for anti-inflammatory activity. nih.gov This effort successfully identified 13 compounds with significant activity in a cell-based assay. nih.gov These strategies demonstrate that the tetrazolo[1,5-a]quinoxaline core and related heterocyclic systems are highly amenable to the construction of focused compound libraries, which are invaluable for discovering novel drug candidates for a range of therapeutic areas, from epilepsy to inflammatory diseases. nih.govnih.gov

Future Directions in 6 Methyltetrazolo 1,5 a Quinoxaline Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that are often not environmentally benign. nih.gov A primary future direction is the development of novel and sustainable synthetic routes to 6-Methyltetrazolo[1,5-a]quinoxaline. This involves adapting modern green chemistry principles to the established synthetic sequences. ekb.egresearchgate.net

The typical synthesis of the tetrazolo[1,5-a]quinoxaline (B8696438) core starts with the condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable reagent, followed by chlorination and subsequent reaction with an azide (B81097) source like sodium azide. nih.govbeilstein-archives.org For the target compound, this would involve starting with 4-methyl-o-phenylenediamine.

Future research should focus on optimizing this pathway using sustainable methodologies. Key areas of exploration include:

Green Catalysts: Investigating the use of reusable, non-toxic catalysts, such as nano-catalysts (e.g., Fe3O4@SiO2, nanocrystalline CuO) or bio-based organocatalysts like L-arabinose, which have proven effective for general quinoxaline synthesis. rsc.orgtandfonline.com

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ethanol (B145695)/water mixtures, polyethylene (B3416737) glycols (PEG), or ionic liquids. researchgate.netnih.gov

Energy-Efficient Methods: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and potentially improve yields, as has been successfully demonstrated for other quinoxaline syntheses. researchgate.netmdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Quinoxaline Scaffolds

Feature Conventional Methods Future Sustainable Methodologies
Catalysts Often require stoichiometric, toxic reagents or heavy metal catalysts. Use of recyclable nano-catalysts, organocatalysts, or biocatalysts. rsc.orgnih.gov
Solvents Typically rely on chlorinated hydrocarbons or other VOCs. Water, fluorous alcohols, ionic liquids, or solvent-free conditions. researchgate.net
Energy Input Prolonged heating under reflux. Microwave-assisted synthesis, ultrasound irradiation. mdpi.com
Efficiency Multiple steps with intermediate purification. One-pot, multi-component reactions to increase atom economy. nih.gov

Advanced Functionalization and Scaffold Diversification for Enhanced Bioactivity

The tetrazolo[1,5-a]quinoxaline scaffold is a versatile template for creating diverse molecular architectures. beilstein-journals.org A significant future effort will be the advanced functionalization of this compound to generate libraries of novel compounds for biological screening. The existing methyl group influences the reactivity of the aromatic system and can serve as a handle for further modifications.

Key functionalization strategies to explore include:

Click Chemistry: Utilizing the tetrazole ring as a masked azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This allows for the straightforward introduction of a wide variety of 1,2,3-triazole-substituted moieties by reacting the parent compound with diverse terminal alkynes. nih.govresearchgate.net

Cross-Coupling Reactions: Exploring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a halo-substituent can be introduced onto the quinoxaline ring, enabling the attachment of various aryl, heteroaryl, or alkyl groups.

Modifications at the 4-position: Research has shown that the 4-position of the tetrazolo[1,5-a]quinoxaline system can be substituted, offering another site for diversification. beilstein-archives.org

This scaffold diversification is crucial for exploring structure-activity relationships (SAR) and enhancing bioactivity. By creating a range of derivatives with different electronic and steric properties, researchers can probe the interactions with biological targets more effectively. youtube.com

In-depth Mechanistic Investigations of Complex Reactivity

Recent studies on tetrazolo[1,5-a]quinoxalines have uncovered complex and competing reaction pathways. d-nb.info A critical area for future research is the in-depth mechanistic investigation of this reactivity, particularly for the 6-methyl substituted derivative.

A fascinating dichotomy has been observed during the reaction of tetrazolo[1,5-a]quinoxalines with alkynes under copper catalysis. The reaction can proceed via two main pathways:

CuAAC Reaction: Leading to the expected 1,2,3-triazoloquinoxalines. beilstein-archives.org

Denitrogenative Annulation: A competing reaction that results in the formation of imidazo[1,2-a]quinoxalines through the loss of a nitrogen molecule. nih.govd-nb.info

Future investigations should aim to elucidate the factors that govern this bifurcation. For this compound, research could focus on how the electron-donating nature of the methyl group influences the stability of key intermediates and the activation barriers for each pathway. Understanding the dependency on factors like alkyne concentration, catalyst choice, and temperature could allow for the selective synthesis of either the triazole or imidazole-fused product, greatly enhancing the synthetic utility of the scaffold. nih.govresearchgate.net

Targeted Biological Profiling and Lead Optimization through Advanced Screening

Quinoxaline-based structures are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govbeilstein-journals.orgmdpi.com Furthermore, related tetrazolo-fused heterocycles have shown promise as anti-inflammatory and antibacterial agents. nih.gov This provides a strong rationale for the targeted biological profiling of this compound and its newly synthesized derivatives.

Future research should involve:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse panel of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes like monoamine oxidases (MAOs) or protein kinases. mdpi.comnih.govmdpi.com

Lead Identification: Identifying "hit" compounds that show promising activity in initial screens. For instance, some tetrazolo[1,5-a]quinoxaline derivatives have demonstrated potent inhibitory effects against tumor cell lines. mdpi.com

Lead Optimization: Once a lead compound is identified, a process of iterative chemical modification and biological testing begins. youtube.compatsnap.com This process aims to improve properties such as potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). researchgate.netyoutube.com The structure-activity relationships (SAR) established during scaffold diversification (Section 6.2) will be critical to guide this optimization process. youtube.com

Table 2: Documented Biological Activities of Related Quinoxaline and Tetrazole Scaffolds

Compound Class Reported Biological Activity Reference
Tetrazolo[1,5-a]quinoxaline derivatives Antitumor, Antimicrobial mdpi.com
Quinoxaline derivatives Antiviral, Anti-inflammatory, Antimalarial beilstein-journals.orgmdpi.com
Tetrazolo[1,5-a]quinoline derivatives Anti-inflammatory, Antimicrobial nih.gov
Pyrazolo[1,5-a]quinoxalin-4-ones Monoamine Oxidase (MAO) Inhibition nih.gov
6-(Tetrazol-5-yl)azolo[1,5-a]pyrimidines Protein Kinase (CK2) Inhibition mdpi.com

Potential Applications in Materials Science, Including Metal Complex Formation

Beyond biological applications, the quinoxaline scaffold is a valuable component in materials science, particularly in the field of optoelectronics. Quinoxalines have been utilized as donor moieties in materials for organic light-emitting diodes (OLEDs) and as components in polymers for organic solar cells. nih.govbeilstein-journals.orgmtieat.org

The nitrogen-rich structure of this compound makes it an excellent candidate for forming coordination complexes with various metals. The investigation of these potential applications is a promising future direction.

Metal Complex Synthesis: Synthesizing novel organometallic complexes by coordinating this compound or its functionalized derivatives to transition metals such as Rhenium(I), Copper(II), or Nickel(II). nih.govnih.govresearchgate.net

Photophysical Characterization: Studying the photophysical properties (e.g., absorption, emission, quantum yields) of both the core molecule and its metal complexes to assess their suitability for applications in OLEDs, sensors, or as photosensitizers.

Electrochemical Analysis: Evaluating the electrochemical properties to understand their potential use in electronic devices. The introduction of the quinoxaline unit has been shown to favorably alter the orbital energy levels in organic sensitizers. mtieat.org

The formation of Rhenium(I) complexes with related triazoloquinoxaline ligands has already been demonstrated, suggesting that this compound could serve as a promising ligand for creating new materials with interesting catalytic or optoelectronic properties. nih.govbeilstein-archives.org

Q & A

Q. Table 1: Representative Synthetic Yields

PrecursorReaction Time (h)Yield (%)m.p. (°C)
2-Chloro-5-methylquinoxaline691160–162
2,3-Dichloroquinoxaline345149–151

Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?

Answer:
Contradictions in NMR or elemental analysis often arise from regioisomeric byproducts or incomplete hydrogenation. For example:

  • Regioisomerism : Substituent positions (e.g., 6- vs. 8-methyl) can lead to overlapping NMR signals. Use 2D NMR (COSY, HSQC) to differentiate coupling patterns .
  • Hydrogenation artifacts : Partial reduction of the tetrazole ring (e.g., 4,5-dihydro derivatives) may occur; confirm via HRMS and compare with calculated isotopic patterns .
  • Elemental analysis : Discrepancies >0.3% suggest impurities; employ HPLC-MS to identify side products (e.g., unreacted chloroquinoxaline) .

Example : For 4,5-dihydro-6-methyltetrazolo[1,5-a]quinoxaline, elemental analysis requires ≤0.1% deviation in C, H, N values to confirm purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., methyl groups at C6 vs. C8 resonate at δ 2.3–2.5 ppm and δ 2.6–2.8 ppm, respectively) .
  • Melting Point : Consistent m.p. (160–162°C) indicates purity; deviations suggest isomer mixtures .
  • Elemental Microanalysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .

Advanced: How can reaction conditions be optimized to improve yields of 4,5-dihydro derivatives?

Answer:
Hydrogenation of the tetrazole ring requires precise control:

Catalyst : Use Pd/C (5% w/w) under 2 atm H₂ for 2 hours to achieve 45% yield of 4,5-dihydrotetrazolo[1,5-a]quinoxaline .

Solvent : Ethanol-water mixtures (3:1) enhance solubility of intermediates.

Temperature : Maintain 25–30°C to avoid over-reduction.

Q. Table 2: Hydrogenation Optimization

CatalystPressure (atm)Yield (%)
Pd/C245
PtO₂238
Raney Ni2<10

Advanced: What computational methods validate the stereoelectronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths (e.g., N1–C2: 1.32 Å) and HOMO-LUMO gaps (ΔE ≈ 4.5 eV) .
  • Docking Studies : Simulate interactions with biological targets (e.g., TLR7) using AutoDock Vina; methyl groups at C6 enhance hydrophobic contacts .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent effects with activity (e.g., logP >2.9 improves membrane permeability) .

Basic: How is this compound evaluated for phytopathogen inhibition?

Answer:

  • In vitro assays : Test against Fusarium oxysporum or Botrytis cinerea at 400 ppm. Disease control is rated 1–5 (5 = complete inhibition) .
  • Dose-response : EC₅₀ values are derived from log-probit analysis (e.g., 4,5-dihydro-6-methyl derivative: EC₅₀ = 40 ppm) .

Q. Table 3: Phytopathogen Inhibition Data

CompoundConcentration (ppm)Efficacy (1–5)
This compound4004.5
4,5-Dihydro-6-methyl derivative803.2

Advanced: What strategies mitigate regioselectivity challenges in derivatization reactions?

Answer:

  • CuAAC Click Chemistry : React tetrazoloquinoxalines with terminal alkynes (e.g., hexyne) using (CuOTf)₂·C₆H₆ (10 mol%) in toluene at 100°C for 24 hours. Triazole formation occurs exclusively at N1 .
  • Protection-Deprotection : Use TMS-ethynyl groups to block undesired sites; subsequent cleavage with TBAF yields mono-functionalized products .

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